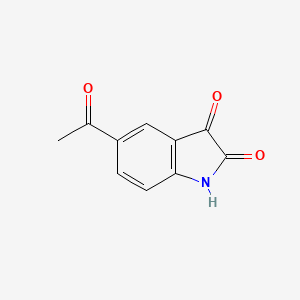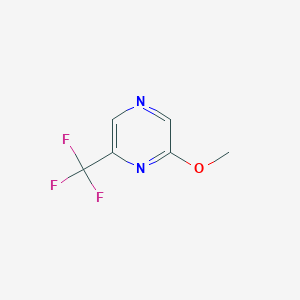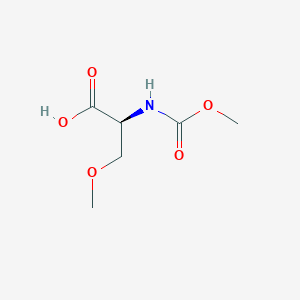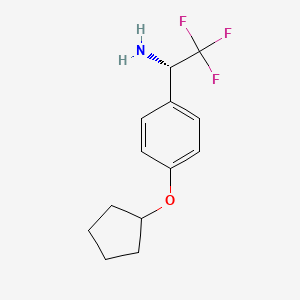
(1S)-1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine: is a chemical compound with a complex structure that includes a cyclopentyloxyphenyl group and a trifluoroethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentyloxyphenyl group and the introduction of the trifluoroethylamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions: (1S)-1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce various amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1S)-1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may be investigated as a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which (1S)-1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological and chemical effects.
Comparison with Similar Compounds
- (1S)-1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine
- (1S)-1-(4-Methoxyphenyl)-2,2,2-trifluoroethylamine
- (1S)-1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylamine
Uniqueness: this compound is unique due to the presence of the cyclopentyloxyphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H16F3NO |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
(1S)-1-(4-cyclopentyloxyphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)12(17)9-5-7-11(8-6-9)18-10-3-1-2-4-10/h5-8,10,12H,1-4,17H2/t12-/m0/s1 |
InChI Key |
NDYGVXLZMYNOKV-LBPRGKRZSA-N |
Isomeric SMILES |
C1CCC(C1)OC2=CC=C(C=C2)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13036124.png)
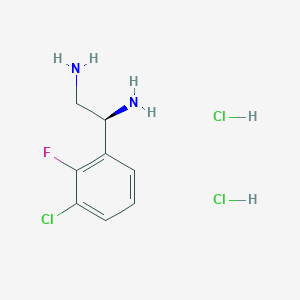
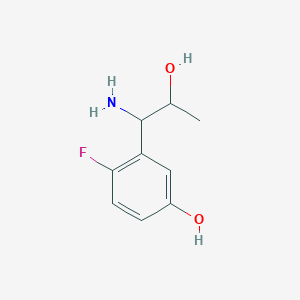
![6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine](/img/structure/B13036139.png)
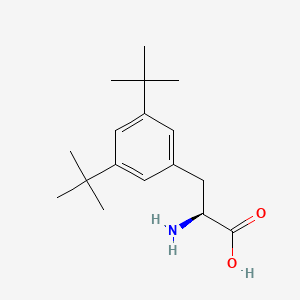
![(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13036142.png)
![5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13036156.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13036163.png)
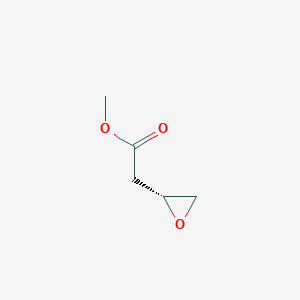
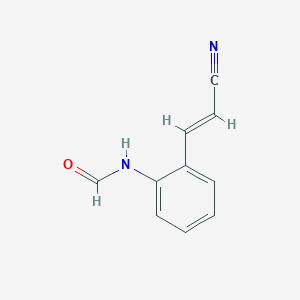
![(R)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13036180.png)
